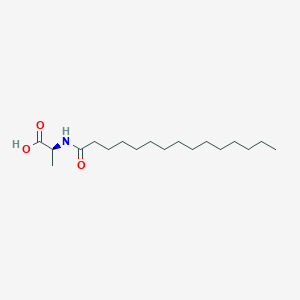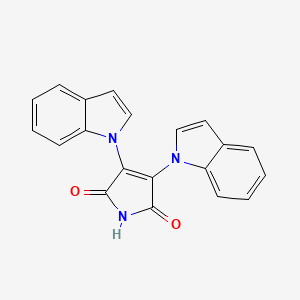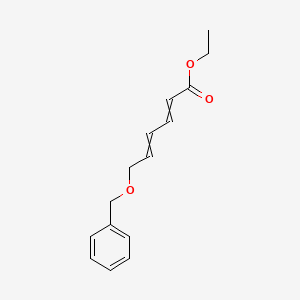
1,3-Dithiolane, 2-(2-furanyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is an organic compound that features a dithiolane ring fused with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-furylmethyl ketone with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically occurs under mild conditions, with the formation of the dithiolane ring through a cyclization process.
Industrial Production Methods
Industrial production of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized furan derivatives.
Aplicaciones Científicas De Investigación
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiolane ring can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trithiolane, 4-methyl-: Another dithiolane derivative with similar structural features but different functional groups.
2-(2-Furanyl)-4,5-dimethyl-1,3-dithiolane: A closely related compound with additional methyl groups on the dithiolane ring.
Uniqueness
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is unique due to the presence of both a dithiolane and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
481053-12-7 |
|---|---|
Fórmula molecular |
C8H10OS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3 |
Clave InChI |
WDUVCOXOSUBIQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCS1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
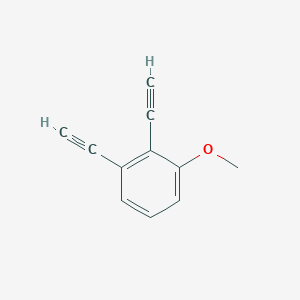
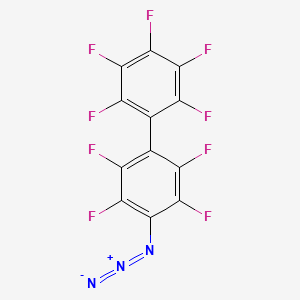
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
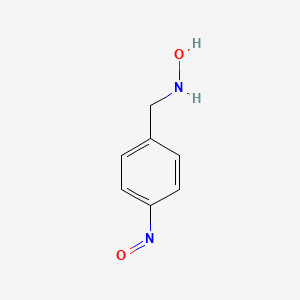

![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
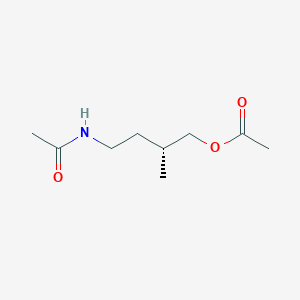
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
